molecular formula C3H3F3O2 B2688986 2,2,3-Trifluoropropanoic acid CAS No. 679-88-9

2,2,3-Trifluoropropanoic acid

Cat. No. B2688986
CAS RN: 679-88-9
M. Wt: 128.05
InChI Key: RUDQPWNLKJLFJL-UHFFFAOYSA-N
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Description

2,2,3-Trifluoropropanoic acid is a chemical compound with the CAS Number: 679-88-9 . It has a molecular weight of 128.05 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8) . The InChI key is RUDQPWNLKJLFJL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder . It is stored at a temperature of 4°C . It has a molecular weight of 128.05 .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • Davies et al. (2002) reported that Trifluoropropanoic acid reacts with POCl3 in DMF to generate the trifluoromethyl enamine, leading to a [2 + 2] cycloaddition route to produce dimethylaminomethylene vinamidinium salts (Davies et al., 2002).
    • Shimada et al. (2006) demonstrated the first highly stereoselective synthesis of anti-α-trifluoromethyl-β-amino acid derivatives using a Reformatsky-type reaction (Shimada et al., 2006).
  • Electrochemistry and Battery Technology :

    • Zheng et al. (2017) found that alkyl 3,3,3-trifluoropropanoate, including methyl and ethyl 3,3,3-trifluoropropanoate, significantly enhances the high-voltage performance of LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries (Zheng et al., 2017).
    • Huang et al. (2016) observed that Ethyl 3,3,3-trifluoropropanoate (TFPE) as an additive extends the life of the LiMn2O4/Li cell, increasing capacity retention after 200 charge and discharge cycles (Huang et al., 2016).
  • Organic and Organometallic Chemistry Applications :

    • Erker et al. (2005) and Lawson et al. (2017) discussed how tris(pentafluorophenyl)borane, a strong boron Lewis acid, facilitates various catalytic hydrometallation reactions and alkylations, often using trifluoropropanoic acid derivatives (Erker, 2005), (Lawson & Melen, 2017).
    • Grellepois et al. (2012) reported on the synthesis and applications of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid and its esters as new trifluoromethylated cyclic building blocks, originating from trifluoropropanoic acid (Grellepois et al., 2012).
  • Fluorination and Fluorochemistry :

    • Nagase et al. (1963) conducted electrochemical fluorination of 2,2,3,3-tetrafluoro-1-propanol, yielding perfluoropropionic acid and trifluoroacetic acid, demonstrating the applicability of 2,2,3-trifluoropropanoic acid in fluorination chemistry (Nagase et al., 1963).

Safety and Hazards

The safety information for 2,2,3-Trifluoropropanoic acid includes several hazard statements: H302, H314, H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

properties

IUPAC Name

2,2,3-trifluoropropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O2/c4-1-3(5,6)2(7)8/h1H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDQPWNLKJLFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

679-88-9
Record name 2,2,3-trifluoropropanoic acid
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